molecular formula C39H49N5O9S B1408487 (S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid CAS No. 1060769-54-1

(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid

Cat. No. B1408487
M. Wt: 763.9 g/mol
InChI Key: NEAUAPOUIRNJTN-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” is a complex molecule that involves the use of protective groups in its structure. These protective groups, Fmoc (9-fluorenylmethyl carbamate) and t-Boc (Di-tert-butyl dicarbonate), are commonly used in solid-phase peptide synthesis . The Fmoc group is preferred for most contemporary solid and solution phase peptide synthetic processes as it has been shown to be more reliable and produce higher quality peptides than Boc chemistry .


Molecular Structure Analysis

The molecular structure of “(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” involves the use of Fmoc and Boc protective groups. Both Fmoc- and Boc-protected amino acids have a carbamate moiety attached to the -C . The Fmoc group is cleaved under very mild basic conditions (e.g. piperidine), but stable under acidic conditions .


Chemical Reactions Analysis

During peptide synthesis, the activation of the protected amino acid by the coupling reagent generates a racemizable intermediate during peptide bond formation and thus leads to -C racemic products that are hard to remove . In addition, Boc and Fmoc are removed by treatment with a strong acid (trifluoroacetic acid [TFA]) or base (piperidine), respectively, and these harsh deprotection conditions lead to undesirable side reactions, such as aspartimide and piperidide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” are largely determined by the protective groups used in its structure. The Fmoc group is stable under acidic conditions but is cleaved under very mild basic conditions .

Scientific Research Applications

Peptide-Based Chromogenic Protease Substrates

(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid, due to its structural characteristics, can be utilized in the synthesis of oligopeptides, which act as sequence-specific chromogenic substrates for protease assays. This application is particularly relevant for detecting HIV-protease activity, where the cleavage of the substrate by the protease can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity (Badalassi et al., 2002).

Solid-Phase Peptide Synthesis

The compound is also involved in solid-phase peptide synthesis (SPPS), a method by which peptides are constructed on a solid support. The protected amino acid serves as a precursor in the synthesis of amino acid derivatives and peptides. For instance, the versatility of the procedure for synthesizing N-Fmoc-α-amino diazoketones from various α-amino acids demonstrates its utility in peptide synthesis. The method respects the chirality of the starting α-amino acids, ensuring that the stereochemical integrity of the peptides is maintained, which is crucial for their biological activity (Siciliano et al., 2012).

Peptide Nucleic Acid Monomers

Furthermore, the compound's derivatives are used in the synthesis of peptide nucleic acid (PNA) monomers. PNA is an analogue of DNA in which the sugar-phosphate backbone is replaced by a peptide-like structure. PNA has unique binding properties and is used in molecular biology and medical diagnostics. The synthesis and solid-phase peptide synthesis of PNA oligomers using derivatives of (S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid highlight its importance in the field of nucleic acid research and its potential in therapeutic applications (Wojciechowski & Hudson, 2008).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H49N5O9S/c1-22-23(2)33(24(3)29-20-39(7,8)52-32(22)29)54(49,50)44-35(42-43-37(48)53-38(4,5)6)40-19-13-18-31(34(45)46)41-36(47)51-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,41,47)(H,43,48)(H,45,46)(H2,40,42,44)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAUAPOUIRNJTN-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NNC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NNC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid
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(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid
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(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid
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(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid
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(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid

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